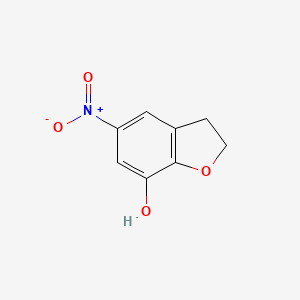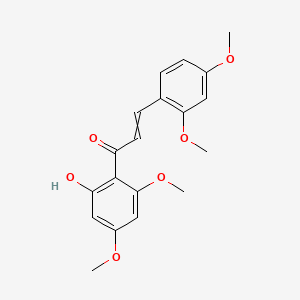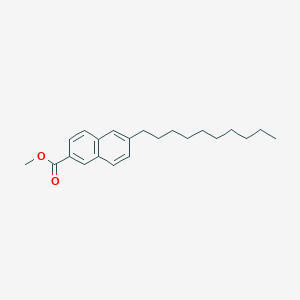
Methyl 6-decyl-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-decyl-2-naphthoate is an organic compound belonging to the class of naphthoates It is a derivative of naphthalene, characterized by the presence of a methyl ester group at the 6th position and a decyl chain at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-decyl-2-naphthoate typically involves the esterification of 6-decyl-2-naphthoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
6-decyl-2-naphthoic acid+methanolH2SO4Methyl 6-decyl-2-naphthoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-decyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: 6-decyl-2-naphthoic acid
Reduction: 6-decyl-2-naphthol
Substitution: Various substituted naphthoates depending on the substituent used
Applications De Recherche Scientifique
Methyl 6-decyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic decyl chain.
Industry: Used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of Methyl 6-decyl-2-naphthoate involves its interaction with biological membranes. The hydrophobic decyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-bromo-2-naphthoate
- Methyl 2-naphthoate
- 6-decyl-2-naphthoic acid
Comparison
Methyl 6-decyl-2-naphthoate is unique due to its long decyl chain, which imparts distinct hydrophobic properties compared to other naphthoates. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the design of drug delivery systems and surfactants. Other similar compounds, like Methyl 6-bromo-2-naphthoate, may have different reactivity due to the presence of a bromine atom, making them suitable for different types of chemical reactions .
Propriétés
Formule moléculaire |
C22H30O2 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl 6-decylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
Clé InChI |
HPHYDIYCPZSSPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




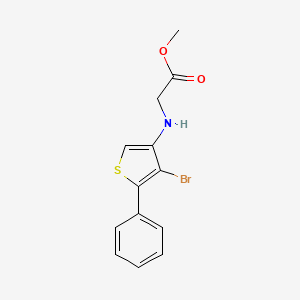
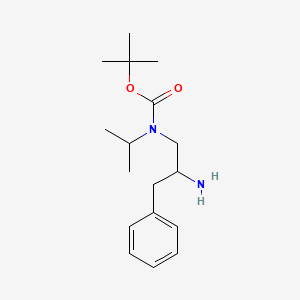

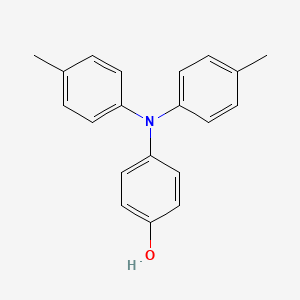
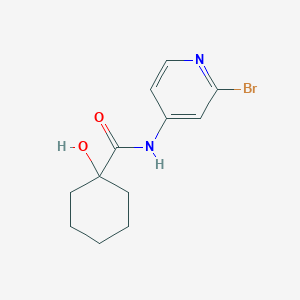
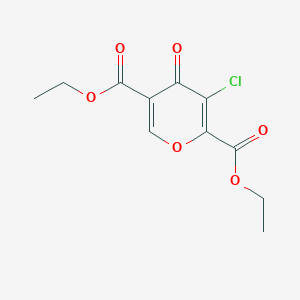
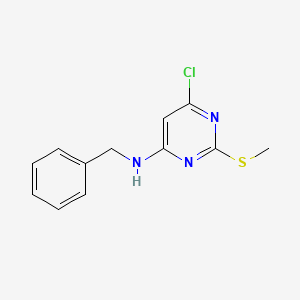
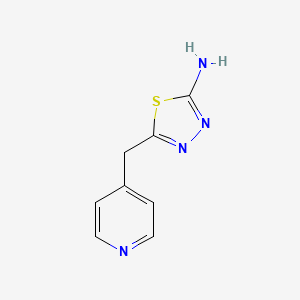
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)

